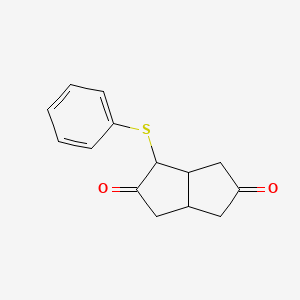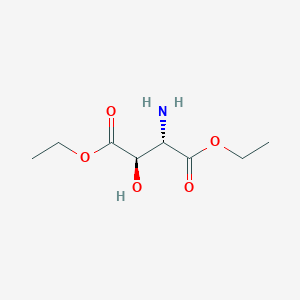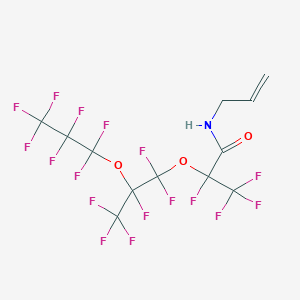
N-Allylperfluoro-2-(2-propoxypropoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allylperfluoro-2-(2-propoxypropoxy)propanamide is a chemical compound known for its unique structure and properties. It belongs to the class of perfluorinated compounds, which are characterized by the presence of fluorine atoms. These compounds are often used in various industrial applications due to their stability and resistance to degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Allylperfluoro-2-(2-propoxypropoxy)propanamide involves multiple steps, starting with the preparation of the perfluorinated intermediate. The key steps include:
Fluorination: Introduction of fluorine atoms into the hydrocarbon backbone.
Allylation: Addition of an allyl group to the fluorinated intermediate.
Amidation: Formation of the amide bond by reacting the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes, followed by controlled allylation and amidation reactions. These processes require specialized equipment to handle the highly reactive fluorine gas and to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Allylperfluoro-2-(2-propoxypropoxy)propanamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form perfluorinated carboxylic acids.
Reduction: Reaction with reducing agents to form perfluorinated alcohols.
Substitution: Reaction with nucleophiles to replace the allyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-) and amines (NH2-).
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds.
Wissenschaftliche Forschungsanwendungen
N-Allylperfluoro-2-(2-propoxypropoxy)propanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other perfluorinated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to degradation.
Industry: Used in the production of high-performance materials, such as coatings and lubricants, due to its unique properties.
Wirkmechanismus
The mechanism of action of N-Allylperfluoro-2-(2-propoxypropoxy)propanamide involves its interaction with various molecular targets. The fluorine atoms in the compound provide stability and resistance to degradation, allowing it to interact with specific pathways in biological systems. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate the activity of certain enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Allylperfluoro-2-(2-propoxypropoxy)propanamide: Known for its stability and resistance to degradation.
Perfluorooctanoic acid (PFOA): Another perfluorinated compound with similar properties but different applications.
Perfluorooctanesulfonic acid (PFOS): Similar in structure but used primarily in industrial applications.
Uniqueness
This compound is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it suitable for a wide range of applications, from scientific research to industrial production.
Eigenschaften
CAS-Nummer |
174080-50-3 |
|---|---|
Molekularformel |
C12H6F17NO3 |
Molekulargewicht |
535.15 g/mol |
IUPAC-Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C12H6F17NO3/c1-2-3-30-4(31)5(13,8(17,18)19)32-12(28,29)7(16,10(23,24)25)33-11(26,27)6(14,15)9(20,21)22/h2H,1,3H2,(H,30,31) |
InChI-Schlüssel |
BUSXJIQRFNBMLP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-[(5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetamide](/img/structure/B14150550.png)
![O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine](/img/structure/B14150557.png)
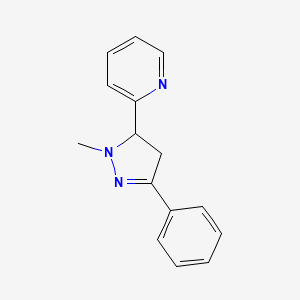
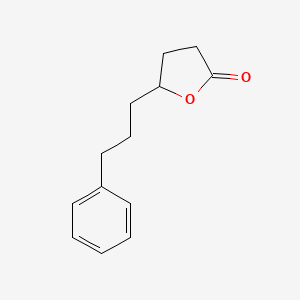
![2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol](/img/structure/B14150566.png)
![2-[(4-Bromobenzyl)oxy]ethanamine](/img/structure/B14150574.png)
![N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B14150578.png)

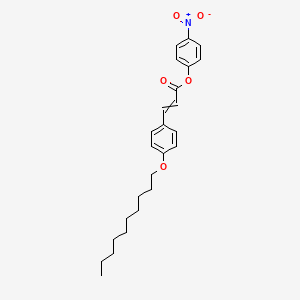
![2-Fluoro-6-[(phenylmethyl)thio]benzaldehyde](/img/structure/B14150589.png)
![(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14150590.png)
![1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B14150615.png)
